molecular formula C10H12ClN3O2S2 B11557208 (2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide

(2Z)-2-{1-[(4-chlorophenyl)sulfonyl]propan-2-ylidene}hydrazinecarbothioamide

Cat. No.: B11557208
M. Wt: 305.8 g/mol
InChI Key: YMBTXOBWSRMWGS-QPEQYQDCSA-N
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Description

[(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA is a chemical compound that belongs to the class of sulfonylureas It is characterized by the presence of a chlorobenzenesulfonyl group attached to a propan-2-ylidene amino thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ylidene amino thiourea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of [(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonylurea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonylurea and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

[(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl isocyanate: This compound shares the chlorobenzenesulfonyl group but differs in its functional groups and reactivity.

    4-Methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide: Similar in structure but with different substituents, leading to distinct chemical properties.

Uniqueness

[(Z)-[1-(4-CHLOROBENZENESULFONYL)PROPAN-2-YLIDENE]AMINO]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C10H12ClN3O2S2

Molecular Weight

305.8 g/mol

IUPAC Name

[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylideneamino]thiourea

InChI

InChI=1S/C10H12ClN3O2S2/c1-7(13-14-10(12)17)6-18(15,16)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H3,12,14,17)/b13-7-

InChI Key

YMBTXOBWSRMWGS-QPEQYQDCSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/CS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NNC(=S)N)CS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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